![molecular formula C6H6ClNO3S B14333450 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride CAS No. 97928-60-4](/img/structure/B14333450.png)
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-6-azabicyclo[320]hept-3-ene-6-sulfonyl chloride is a bicyclic compound with a unique structure that includes a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride typically involves the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or thiol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and sulfonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial agent.
Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group
Wirkmechanismus
The mechanism of action of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to inhibit enzymes and disrupt biological pathways, making it useful in medicinal chemistry and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates: These compounds are structurally similar and share some chemical properties.
7-Oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene: Another related compound with a similar bicyclic structure
Uniqueness
7-Oxo-6-azabicyclo[32This sets it apart from other similar compounds that may lack this functional group .
Eigenschaften
CAS-Nummer |
97928-60-4 |
|---|---|
Molekularformel |
C6H6ClNO3S |
Molekulargewicht |
207.64 g/mol |
IUPAC-Name |
7-oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c7-12(10,11)8-5-3-1-2-4(5)6(8)9/h1,3-5H,2H2 |
InChI-Schlüssel |
NJPALMCBMNMZKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(=O)N2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
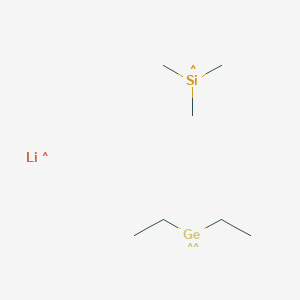
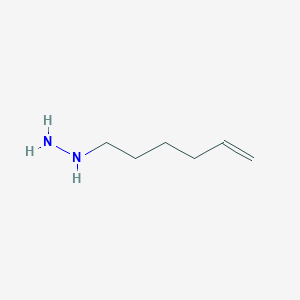
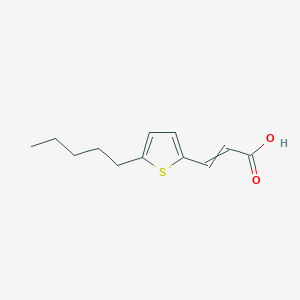
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
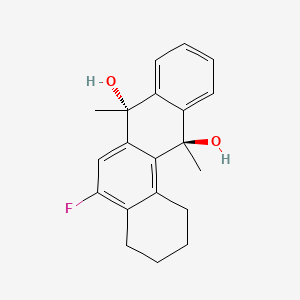
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)

![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
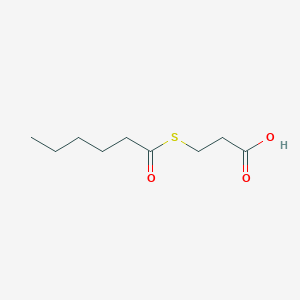
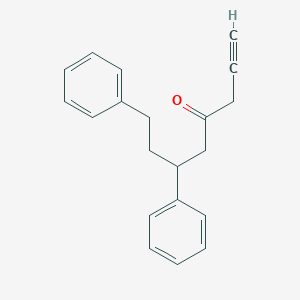
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
